3-Bromo-6-ethoxy-4-hydroxyquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

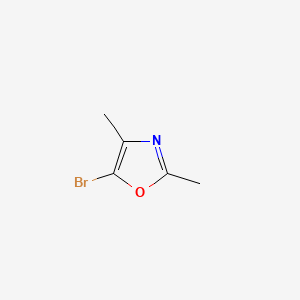

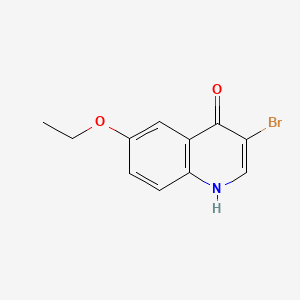

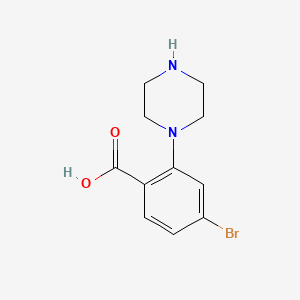

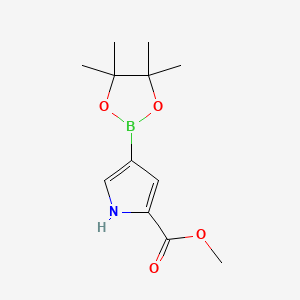

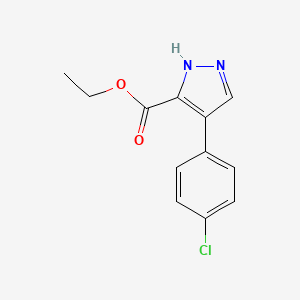

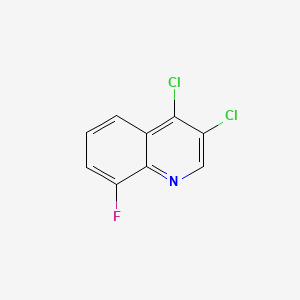

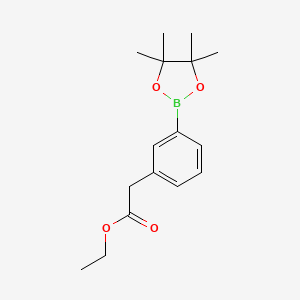

“3-Bromo-6-ethoxy-4-hydroxyquinoline” is a chemical compound . It is a derivative of quinoline, a class of compounds that have been found to have pharmaceutical and biological activities .

Synthesis Analysis

The synthesis of quinoline derivatives has been the subject of many studies due to their biological and pharmaceutical importance . Various methods have been reported for the synthesis of quinoline derivatives, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Scientific Research Applications

Synthesis and Chemical Reactions

3-Bromo-6-ethoxy-4-hydroxyquinoline and its derivatives participate in a variety of chemical reactions, serving as building blocks for more complex compounds. For instance, bromoethoxyisoquinolines, closely related to 3-Bromo-6-ethoxy-4-hydroxyquinoline, undergo nucleophilic substitution reactions, forming complex substituted biisoquinolines (Sanders, Dijk, & Hertog, 2010). Additionally, these compounds are used in solid-phase synthesis to create derivatives designed for structure-activity relationship studies in the field of cytotoxicity (Kadrić et al., 2014).

Photolabile Protecting Groups

Brominated hydroxyquinolines, including structures similar to 3-Bromo-6-ethoxy-4-hydroxyquinoline, are used as photolabile protecting groups for carboxylic acids. These groups have demonstrated high sensitivity to multiphoton-induced photolysis, making them suitable for in vivo applications. Their solubility and low fluorescence are advantageous for caging biological messengers (Fedoryak & Dore, 2002).

Coordination Chemistry

In coordination chemistry, derivatives of 3-Bromo-6-ethoxy-4-hydroxyquinoline are utilized. An example is the synthesis of an ethylene-linked catechol/8-hydroxyquinoline derivative and its dinuclear gallium(III) complex. These compounds exhibit interesting structural properties and potential application in materials science (Albrecht, Blau, & Röttele, 2000).

Antifungal and Antimicrobial Activity

3-Bromo-6-ethoxy-4-hydroxyquinoline derivatives have been explored for their biological activity. For instance, the synthesis and antifungal activity of 2-[(8-hydroxyquinolinyl)-5-aminomethyl]-3-(4-chlorophenyl)-6-Bromo-3(H)-quinazolin-4-one and its metal chelates have been reported, showing promising biological activity (Vashi & Patel, 2013). Moreover, novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c]quinolin-2(1H)-ones derived from 3-Bromo-6-ethoxy-4-hydroxyquinoline were synthesized and evaluated for their antimicrobial properties (Hassanin & Ibrahim, 2012).

Future Directions

The future directions for the research and development of “3-Bromo-6-ethoxy-4-hydroxyquinoline” and its derivatives could involve further exploration of their synthesis methods, chemical reactions, and biological activities . Additionally, their potential applications in drug discovery and medicinal chemistry could be investigated .

properties

IUPAC Name |

3-bromo-6-ethoxy-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-2-15-7-3-4-10-8(5-7)11(14)9(12)6-13-10/h3-6H,2H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPWOTAUMTNBLFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC=C(C2=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00671077 |

Source

|

| Record name | 3-Bromo-6-ethoxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6-ethoxy-4-hydroxyquinoline | |

CAS RN |

1204810-21-8 |

Source

|

| Record name | 3-Bromo-6-ethoxyquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

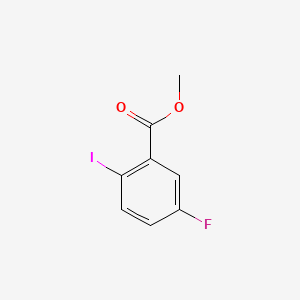

![(2S)-2-acetamido-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B599068.png)